molecular formula C101H175N39O30S7 B584299 mu-Conotoxin G IIIB CAS No. 140678-12-2

mu-Conotoxin G IIIB

Cat. No.: B584299
CAS No.: 140678-12-2
M. Wt: 2640.2 g/mol
InChI Key: LMSUYJUOBAMKKS-NCJWVJNKSA-N
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Biochemical Analysis

Biochemical Properties

Mu-Conotoxin G IIIB plays a crucial role in biochemical reactions by physically blocking the channel pore of voltage-gated sodium channels. This interaction occurs through the binding of this compound to site I of the sodium channel, effectively inhibiting the flow of sodium ions. The compound interacts with various biomolecules, including enzymes and proteins involved in ion channel regulation. For instance, this compound has been shown to interact with the Nav1.4 sodium channel isoform, leading to the inhibition of sodium ion influx and subsequent modulation of cellular excitability .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In muscle cells, the compound influences cell function by blocking sodium channels, which are essential for the generation and propagation of action potentials. This blockade results in the inhibition of muscle contraction and can lead to muscle paralysis. Additionally, this compound has been found to affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the voltage-gated sodium channel Nav1.4. By binding to site I of the sodium channel, this compound physically obstructs the channel pore, preventing the influx of sodium ions. This inhibition of sodium ion flow disrupts the normal function of the sodium channel, leading to a decrease in cellular excitability and muscle contraction. Additionally, this compound has been shown to influence enzyme activity and gene expression, further contributing to its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, allowing for prolonged inhibition of sodium channels. Over time, the compound may undergo degradation, leading to a gradual decrease in its inhibitory effects. Long-term studies have also indicated that this compound can have lasting impacts on cellular processes, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively block sodium channels without causing significant toxicity. At higher doses, this compound can induce toxic effects, including muscle paralysis and respiratory failure. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of sodium channels. Additionally, studies have shown that prolonged exposure to high doses of this compound can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion channel regulation and cellular excitability. The compound interacts with enzymes and cofactors that modulate the activity of sodium channels, influencing metabolic flux and metabolite levels. For instance, this compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of sodium channel proteins. These interactions contribute to the compound’s overall impact on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Studies have shown that this compound can accumulate in specific cellular compartments, such as the plasma membrane, where it exerts its inhibitory effects on sodium channels. Additionally, the compound’s distribution within tissues can vary depending on factors such as dosage and administration route .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with voltage-gated sodium channels. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments. The compound’s activity is closely linked to its subcellular localization, as its inhibitory effects on sodium channels are dependent on its presence at the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

MU-CONOTOXIN GIIIB can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridges are formed through oxidation reactions, typically using reagents such as iodine or air oxidation .

Industrial Production Methods

Industrial production of MU-CONOTOXIN GIIIB involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then subjected to folding and oxidation steps to ensure the correct formation of disulfide bridges .

Chemical Reactions Analysis

Types of Reactions

MU-CONOTOXIN GIIIB primarily undergoes oxidation reactions to form its disulfide bridges. It can also participate in substitution reactions involving its amino acid side chains .

Common Reagents and Conditions

Major Products

The major product of these reactions is the correctly folded and oxidized MU-CONOTOXIN GIIIB with its three disulfide bridges intact .

Scientific Research Applications

MU-CONOTOXIN GIIIB has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSUYJUOBAMKKS-NCJWVJNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C101H175N39O30S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2640.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140678-12-2
Record name mu-Conotoxin G IIIB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 140678-12-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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